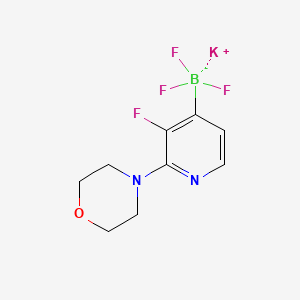

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate

説明

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate is a chemical compound with the molecular formula C9H10BF4KN2O . It is used for research purposes.

Synthesis Analysis

Potassium trifluoroborate salts have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . These organoboron reagents have inherent limitations including: boronic acids are often difficult to purify and have uncertain stoichiometry; the boronate esters lack atom-economy and thus detract market value; and boranes are limited by their hydroboration method of preparation, are air-sensitive, and lack functional-group compatibility . Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Molecular Structure Analysis

The molecular structure of Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate can be represented by the InChI code 1S/C9H10BF4KN2O/c10-9-5-8(16-4-2-15-3-4)6-13-7(9)1-14(11,12)17;/h5-6H,1-3H2;/q-1;+1 . The molecular weight of this compound is 288.09 g/mol.

Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

科学的研究の応用

Organoboron Reagents in Organic Chemistry

Potassium trifluoro(organo)borates, a category that includes potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate, are highly stable organoboron derivatives. These compounds have emerged as promising alternatives to traditional organoboron reagents due to their interesting reactivity, which includes the intermediate formation of difluoroboranes and transmetallation reactions with transition metals. They have proven to be more reactive than boronic acids or esters in numerous reactions, showcasing their utility in the field of organic chemistry (Darses & Genêt, 2003).

Alanine Derivatives Formation

These organoboron derivatives have been successfully utilized in reactions with a wide variety of dehydroamino esters, catalyzed by rhodium complexes. This process allows the formation of alanine derivatives bearing various amino protecting groups with good to high yields. This application highlights their role in synthesizing amino acid derivatives, which are crucial in peptide synthesis and drug development (Navarre, Darses, & Genêt, 2004).

Borylation of Fluorinated Arenes

Potassium salts of boron-centered nucleophiles, similar to potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate, have been used in the borylation of fluorinated arenes. This process results in the formation of various borate anions with boron bonded to the (hetero)arene, highlighting the potential of these compounds in creating new materials and chemicals with unique properties (Landmann, Hennig, Ignat’ev, & Finze, 2017).

Decomposition and Thermal Stability Studies

Research on potassium perfluoroorganyl(fluoro)borate salts, which may include potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate, has provided insights into their decomposition and thermal stability. These studies are crucial for understanding the safety and handling requirements of these compounds in various applications, including their use in organic synthesis and materials science (Bardin, Shundrina, & Frohn, 2014).

特性

IUPAC Name |

potassium;trifluoro-(3-fluoro-2-morpholin-4-ylpyridin-4-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF4N2O.K/c11-8-7(10(12,13)14)1-2-15-9(8)16-3-5-17-6-4-16;/h1-2H,3-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEZYPBKWGRAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=NC=C1)N2CCOCC2)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF4KN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate | |

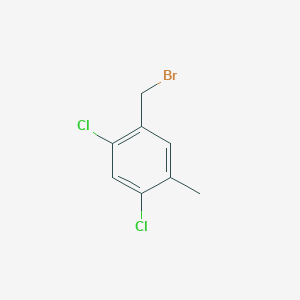

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

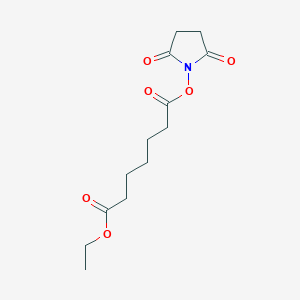

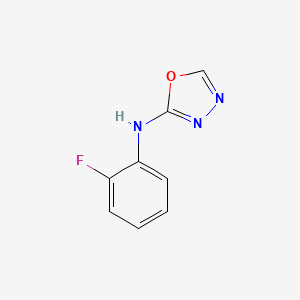

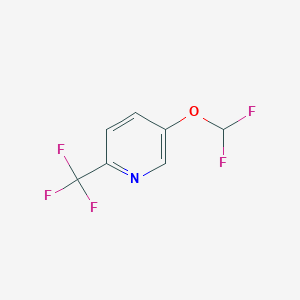

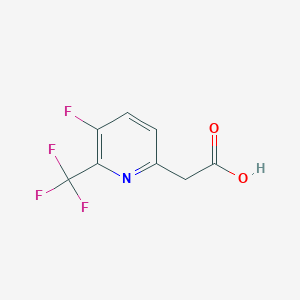

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409206.png)

![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)